N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide: is an organic compound that belongs to the class of bipyridine derivatives. This compound is characterized by the presence of a bipyridine moiety linked to a bromobenzamide group. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine moiety can be synthesized through the coupling of pyridine derivatives.
Introduction of the Bromobenzamide Group: The bromobenzamide group can be introduced through a nucleophilic substitution reaction, where a bromobenzene derivative reacts with an amide group under suitable conditions.
Industrial Production Methods: Industrial production of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide may involve large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalysts can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
Chemistry: N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic and luminescent properties .
Biology and Medicine: In biological research, this compound is investigated for its potential as a therapeutic agent. Its ability to form metal complexes makes it a candidate for drug development and diagnostic applications .
Industry: In the industrial sector, N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals .
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique chemical and physical properties, such as enhanced catalytic activity and luminescence . The bipyridine moiety acts as a chelating ligand, binding to metal ions and stabilizing the complex .
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong chelating ability and use in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer used in the synthesis of coordination polymers and as a precursor for redox-active compounds.
Uniqueness: N-([2,4’-bipyridin]-3-ylmethyl)-2-bromobenzamide is unique due to the presence of the bromobenzamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-6-2-1-5-15(16)18(23)22-12-14-4-3-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZDFCGLXWZJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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